2-(4-Chlorophenyl)-3-(difluoromethyl)-1-benzofuran

Physicochemical profiling Lipophilicity Benzofuran SAR

Medicinal chemistry programs require exact substitution patterns to preserve SAR integrity; substituting the C3 difluoromethyl or 4-chlorophenyl group alters lipophilicity and target selectivity. This trisubstituted benzofuran (C₁₅H₉ClF₂O) offers: - Calculated Log P 5.69 & tPSA 13.14 Ų for CNS permeability - CHF₂ group as metabolic stabilizer for HLM/hepatocyte panels - Planar core ideal for protein co-crystallization (kinases, GPCRs) Supplied with analytical data. Procure the exact analog, not a substitute.

Molecular Formula C15H9ClF2O
Molecular Weight 278.68 g/mol
CAS No. 821769-99-7
Cat. No. B12882434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-3-(difluoromethyl)-1-benzofuran
CAS821769-99-7
Molecular FormulaC15H9ClF2O
Molecular Weight278.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)Cl)C(F)F
InChIInChI=1S/C15H9ClF2O/c16-10-7-5-9(6-8-10)14-13(15(17)18)11-3-1-2-4-12(11)19-14/h1-8,15H
InChIKeyXDRCFZNNLNFFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-3-(difluoromethyl)-1-benzofuran: Physicochemical and Structural Overview


2-(4-Chlorophenyl)-3-(difluoromethyl)-1-benzofuran (CAS 821769-99-7) is a synthetic, trisubstituted benzofuran with a molecular formula of C₁₅H₉ClF₂O and an exact mass of 278.031 g/mol . The planar benzofuran core supports a C2 4-chlorophenyl ring and a C3 difluoromethyl group; the latter is a metabolically stabilized, lipophilic isostere [1]. Key calculated properties include a topological polar surface area (tPSA) of 13.14 Ų and a consensus Log P of 5.69, indicative of high lipophilicity and potential blood–brain barrier permeability . The compound is primarily distributed as a research intermediate for medicinal chemistry and agrochemical discovery programs.

Medicinal Chemistry Scaffold Trisubstituted benzofuran core for SAR-driven lead optimization programs.
CNS-Permeable Space Calculated Log P and low tPSA support blood-brain barrier permeability assessment.
Metabolic Stability Probe CHF₂ group enables class-level metabolic soft-spot protection in HLM and hepatocyte assays.

Why In-Class Benzofuran Analogs Cannot Substitute


Substitution within the benzofuran chemical series is non-trivial because small changes to the substitution pattern, particularly at the C3 position and on the pendant aryl ring, produce large shifts in lipophilicity, electronic character, and receptor-fit geometry [1]. The difluoromethyl group on the target compound acts as a hydrogen-bond donor (log D impact) and metabolic soft spot protector, while the 4-chlorophenyl ring modulates π-stacking and halogen-bonding interactions. Removing the C3 substituent (e.g., 2-(4-chlorophenyl)benzofuran) or changing the halogen identity (e.g., trifluoromethyl vs. difluoromethyl) can invert target selectivity, alter membrane permeability, or reduce metabolic stability [2]. Consequently, research programs relying on exact structure–activity relationships (SAR) cannot interchange these analogs without risking loss of defined biological or physicochemical properties. The quantitative evidence below substantiates the differentiation and guides procurement decisions.

C3 Substituent Swaps Alter Lipophilicity Window
Replacing CHF₂ with -H or -CF₃ may shift Log P outside the preferred range, impacting membrane permeation predictions in Caco-2/PAMPA models.
Hydrogen-Bond Donor Capability Is Unique to CHF₂
Non-halogenated and CF₃ analogs lack the weak H-bond donor character of CHF₂, potentially altering target engagement and selectivity profiles.
Metabolic Stability Profile May Not Transfer
C3-H and C3-CH₃ analogs exhibit higher oxidative clearance in HLM; CHF₂ provides a class-level stability benefit that analogs may not reproduce.

Quantitative SAR Differentiation Against Key Analogs


Lipophilicity Advantage Over Non-Halogenated and CF₃ Analogs

The consensus Log P of 5.69 for 2-(4-chlorophenyl)-3-(difluoromethyl)-1-benzofuran positions it in a critical lipophilicity window relative to analogs. The non-halogenated C3 analog 2-(4-chlorophenyl)benzofuran (CAS 39195-66-9) exhibits a significantly lower Log P of ~4.5–4.8, while the C3-trifluoromethyl analog 5-chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran exceeds Log P 6.5, often incurring toxicity flags . The 0.9–1.2 Log P increment provided by the CHF₂ group over the unsubstituted analog directly impacts calculated membrane permeation rates in Caco-2 and PAMPA models [1].

Lipophilicity Advantage
Class-level inference
Log P 5.69 vs. ~4.5 (C3-H analog) and >6.5 (C3-CF₃ analog)
Positions compound within favored oral bioavailability window.
QSAR-based consensus values; measured data for exact analogs recommended.
Physicochemical profiling Lipophilicity Benzofuran SAR

Difluoromethyl as a Non-Classical Hydrogen-Bond Donor

The difluoromethyl (–CHF₂) group can act as a lipophilic hydrogen-bond donor, a property absent in both the non-substituted analog (2-(4-chlorophenyl)benzofuran) and the trifluoromethyl (CF₃) analog [1]. This –CHF₂ H-bond donor character has been shown to improve binding affinity for protein targets by 3–10 fold in matched molecular pair analyses compared to –CH₃ or –CF₃ substituents when the binding pocket contains a complementary H-bond acceptor [2]. While crystal structures of the exact target compound are not available, the structural feature is inherent and predictable based on electronic structure calculations.

H-Bond Donor Potential
Class-level inference
CHF₂ donates weak H-bond; comparators (C3-H, CF₃) do not
May improve target engagement without introducing a polar group.
Matched-pair literature shows 3–10× affinity gain; scaffold-specific confirmation needed.
Bioisosterism Hydrogen bonding Drug design

Metabolic Stability Differential at the C3 Position

Difluoromethylbenzofurans are reported to resist oxidative metabolism at the C3 position more effectively than their non-fluorinated counterparts. Incubation of model benzofurans with human liver microsomes (HLM) showed that the –CHF₂ group at C3 reduced intrinsic clearance (CLint) by approximately 40–60% relative to the –H analog and by 20–30% relative to the –CH₃ analog, while the –CF₃ analog showed a comparable CLint reduction but with a higher risk of covalent adduct formation [1]. These trends, established for simple benzofuran cores, are expected to translate to 2-(4-chlorophenyl)-3-(difluoromethyl)-1-benzofuran.

Metabolic Stability
Class-level inference
Estimated CLint reduction: ~40–60% vs. C3-H analog
Supports longer half-life and simplified in vivo study design.
Extrapolated from core benzofuran HLM data; compound-specific validation required.
Metabolic stability Oxidative metabolism Fluorinated scaffolds

Planar Core Conformation and Dihedral Angle

A closely related compound, 2-(4-chlorophenyl)benzofuran, has been structurally characterized by X-ray diffraction [1]. The benzofuran ring system is almost planar (r.m.s. deviation = 0.011 Å) and forms a dihedral angle of 10.53(6)° with the 4-chlorophenyl ring. The introduction of the C3-difluoromethyl group, based on similar benzofuran structures, does not significantly alter this planarity but may influence the torsion angle by 1–3° [2]. This defined geometry is essential for structure-based drug design and docking studies, and is distinguishable from the more twisted geometries observed in 3-alkyl-substituted analogs.

Planar Core Geometry
Cross-study comparable
Predicted dihedral angle ≈8–12° (vs. 10.5° for C3-H analog X-ray)
Maintains π-orbital overlap for structure-based design.
DFT prediction; experimental X-ray data for exact compound not available.
X-ray crystallography Conformational analysis Molecular geometry

High-Value Research Applications


Lead Optimization for CNS Drug Discovery

A Log P of 5.69 and a low tPSA of 13.14 Ų place the compound firmly in the CNS-permeable chemical space, with the CHF₂ group offering balanced lipophilicity and a weak H-bond donor [1][2]. Medicinal chemistry teams pursuing neurodegenerative disease or psychiatric disorder targets can use this scaffold to probe structure–activity relationships while maintaining predicted brain penetration, especially when comparing against lower-log-P analogs.

Agrochemical Fungicidal or Herbicidal Lead Generation

Benzofuran derivatives bearing 4-chlorophenyl and halogenated methyl groups have demonstrated herbicidal and fungicidal activity in patent literature [1]. The difluoromethyl group on the target compound is a recognized metabolic stabilizer in agrochemical design; thus, this compound serves as a suitable starting point for early-hit optimization programs in crop protection where in-class halogen exchange can fine-tune selectivity indices.

Metabolic Stability Profiling and In Vitro Pharmacology

Given the established class-level metabolic stability of CHF₂-substituted benzofurans, this compound can be used as a reference probe for HLM or hepatocyte stability panels [1]. Its inclusion in a set of analogs (C3-H, C3-CF₃, C3-CH₃) allows systematic evaluation of the fluoroalkyl effect on intrinsic clearance, which informs both medicinal chemistry design and procurement of focused compound libraries.

Structural Biology and Co-Crystallization Screening

The near-planar geometry predicted for the compound [1] makes it an ideal ligand for soaking or co-crystallization experiments with protein targets (kinases, GPCRs, or nuclear receptors). The 4-chlorophenyl and CHF₂ groups offer distinct electron density features that aid in rapid model building and validation, providing a structural anchor that unsubstituted or CF₃ analogs may not offer.

Application
Selection Property
Validation Focus
CNS lead optimization
Balanced Log P and low tPSA
Brain penetration prediction in PAMPA/Caco-2 models
Agrochemical hit discovery
CHF₂ metabolic stabilizer; halogen-substituted core
Herbicidal/fungicidal SAR and selectivity index tuning
In vitro metabolism profiling
Class-level HLM stability of CHF₂-benzofurans
Intrinsic clearance comparison across C3 substitution analogs
Structural biology co-crystallization
Near-planar geometry; distinct electron density features
Ligand soaking/model building for kinase/GPCR targets
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